
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- is a synthetic organic compound belonging to the benzamide class This compound is characterized by the presence of chloro and difluoro substituents on the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-difluoroaniline and N-methoxy-N-methylamine.
Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond. This can be achieved through the condensation of 4-chloro-2,5-difluoroaniline with N-methoxy-N-methylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloro and difluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed
Substitution Reactions: Substituted benzamides with different nucleophiles replacing the chloro or difluoro groups.
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Explored for its potential as a drug candidate due to its unique structural features. It may exhibit activity against specific molecular targets, making it a valuable compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes. Its unique chemical properties make it suitable for applications in the manufacture of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro and difluoro substituents can enhance its binding affinity and specificity towards these targets. The methoxy and methyl groups may influence its pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methylbenzamide: A structurally similar compound with a methoxy and methyl group attached to the amide nitrogen. It lacks the chloro and difluoro substituents.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group on the benzene ring, similar to the difluoro substituents in the target compound.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: Another benzamide derivative with different substituents on the benzene ring.
Uniqueness
Benzamide, 4-chloro-2,5-difluoro-N-methoxy-N-methyl- is unique due to the combination of chloro, difluoro, methoxy, and methyl groups. This specific arrangement of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a research tool and drug candidate.
Properties
CAS No. |
821808-42-8 |
|---|---|
Molecular Formula |
C9H8ClF2NO2 |
Molecular Weight |
235.61 g/mol |
IUPAC Name |
4-chloro-2,5-difluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H8ClF2NO2/c1-13(15-2)9(14)5-3-8(12)6(10)4-7(5)11/h3-4H,1-2H3 |
InChI Key |
LREQYXSTAPMFMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1F)Cl)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


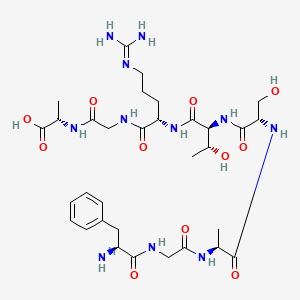

![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
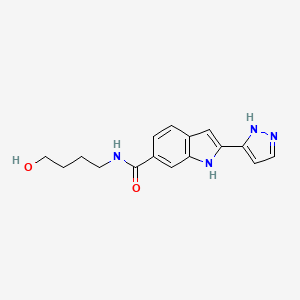
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
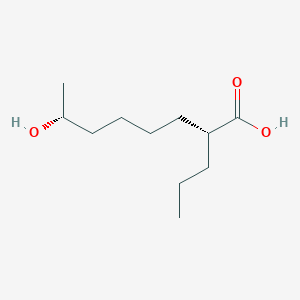

![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
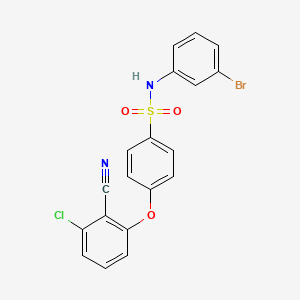
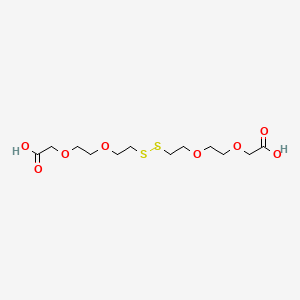
![Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-](/img/structure/B14214662.png)

